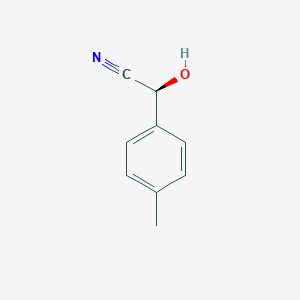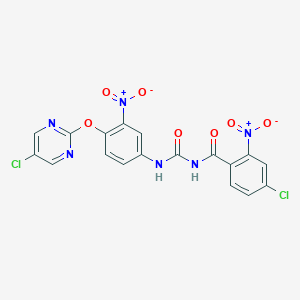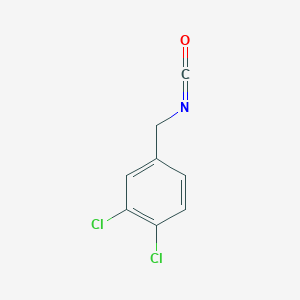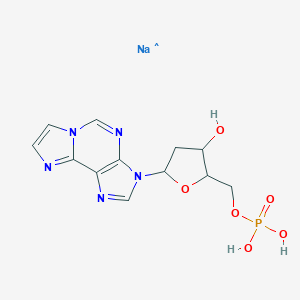
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt, also known as εdA-MP, is a modified nucleotide that is commonly used in scientific research. It is a fluorescent analog of adenosine monophosphate (AMP) that is used to study DNA damage and repair mechanisms.
Mechanism of Action
εdA-MP acts as a DNA base analog, meaning it can be incorporated into DNA during replication. When incorporated into DNA, εdA-MP can cause structural changes that affect the DNA's ability to function properly. This can lead to DNA damage and activate DNA repair mechanisms.
Biochemical and Physiological Effects
εdA-MP has been shown to induce DNA damage and activate DNA repair mechanisms in vitro. In vivo studies have shown that εdA-MP can cause mutations and chromosomal abnormalities in cells. However, the physiological effects of εdA-MP in humans are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using εdA-MP in lab experiments is its ability to track DNA repair mechanisms in real-time using fluorescence microscopy. However, εdA-MP has limitations in terms of its stability and specificity. It is prone to degradation and can be incorporated into DNA at sites other than where damage has occurred, leading to false results.
Future Directions
Future research on εdA-MP could focus on improving its stability and specificity, as well as investigating its potential as a therapeutic agent for DNA damage-related diseases. Additionally, εdA-MP could be used in combination with other fluorescent nucleotides to study multiple aspects of DNA repair mechanisms simultaneously.
Synthesis Methods
The synthesis of εdA-MP involves the reaction of 2'-deoxyadenosine with vinyl bromide in the presence of palladium catalysts. The resulting product is then converted to εdA-MP through a series of reactions involving phosphorylation and deprotection. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
εdA-MP is commonly used in scientific research to study DNA damage and repair mechanisms. It is a fluorescent analog of AMP that can be incorporated into DNA during replication. When DNA is damaged, enzymes called glycosylases recognize and remove the damaged base. The resulting gap is then filled in by DNA polymerase, which incorporates εdA-MP instead of AMP. This allows researchers to track the repair process in real-time using fluorescence microscopy.
properties
CAS RN |
103213-55-4 |
|---|---|
Product Name |
1,N6-Etheno-2'-deoxy-adenosine 5'-monophosphate sodium salt |
Molecular Formula |
C12H12N5Na2O6P |
Molecular Weight |
378.23 g/mol |
InChI |
InChI=1S/C12H14N5O6P.Na/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17;/h1-2,5-9,18H,3-4H2,(H2,19,20,21); |
InChI Key |
CRICDNLLDOSMFW-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



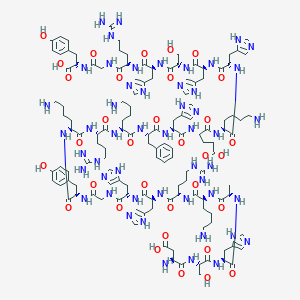
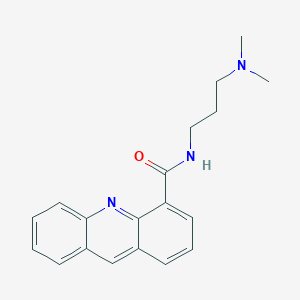
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)


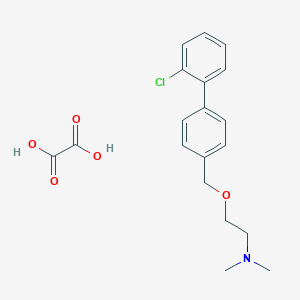
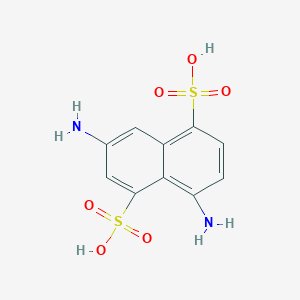
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
